molecular formula C11H14ClN3O B1377299 1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride CAS No. 1376344-63-6

1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride

Cat. No. B1377299
CAS RN: 1376344-63-6
M. Wt: 239.7 g/mol
InChI Key: BRMYDMVYJZDAMZ-UHFFFAOYSA-N
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Description

The compound “1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride” is a derivative of 1,2,4-oxadiazole . The 1,2,4-oxadiazole heterocyclic ring has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities . It is a perfect framework for novel drug development .

Scientific Research Applications

Synthesis and Reactions of Heterocycles

A study by Hamad (1990) explored the synthesis of a series of heterocycles, including 5-(benzyl or cyanomethyl)-3-acetyl-2,2-disubstituted-1,3,4-oxadiazolines and 1,3,4-oxadiazoles. These compounds were synthesized through various reactions, highlighting the versatility of 1,3,4-oxadiazoles in synthesizing complex heterocyclic structures (Hamad, 1990).

Precursor for New Derivatives

Younis (2011) demonstrated the use of 3-benzylidene phthalide as a precursor for synthesizing new 1,3,4-oxadiazole derivatives. This research underlines the role of specific structural units in facilitating the creation of novel compounds with potential applications in various fields (Younis, 2011).

Amidine Precursors and Protecting Groups

Research by Bolton et al. (1995) found that 5-benzyloxy-1,2,4-oxadiazoles and 1,2,4-oxadiazolin-5-ones serve as useful precursors and protecting groups for the amidine moiety. These findings highlight the potential of oxadiazole derivatives in synthetic chemistry, especially for the protection and synthesis of sensitive functional groups (Bolton et al., 1995).

Antimicrobial and Anticancer Agents

A study on benzimidazoles bearing an oxadiazole nucleus revealed significant anticancer activity, underscoring the importance of oxadiazole derivatives in medicinal chemistry. This work by Rashid et al. (2012) emphasizes the therapeutic potential of integrating oxadiazole structures into bioactive molecules (Rashid et al., 2012).

Novel Synthetic Routes and Characterization

Tkachuk et al. (2020) developed an effective method for synthesizing 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, demonstrating innovative approaches to creating oxadiazole derivatives. This research showcases the ongoing development of new synthetic methodologies in the chemistry of oxadiazoles (Tkachuk et al., 2020).

Future Directions

The field of 1,2,4-oxadiazole research is rapidly expanding, with a doubling of interest in their biological applications in the last fifteen years . Future research will likely continue to explore the synthesis of new 1,2,4-oxadiazole derivatives and their potential applications in drug discovery .

Mechanism of Action

Target of Action

Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may also target similar pathways.

Mode of Action

1,2,4-oxadiazoles have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . This suggests that the compound might interact with its targets through these structural features.

Biochemical Pathways

Given the anti-infective activities of similar 1,2,4-oxadiazole compounds , it’s likely that this compound may affect pathways related to microbial growth and proliferation.

Pharmacokinetics

1,2,4-oxadiazoles have been described as bioisosteres for amides and esters, showing higher hydrolytic and metabolic stability . This suggests that the compound might have favorable pharmacokinetic properties.

Result of Action

Given the anti-infective activities of similar 1,2,4-oxadiazole compounds , it’s likely that this compound may inhibit the growth and proliferation of certain microbes.

properties

IUPAC Name

1-(5-benzyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-8(12)11-13-10(15-14-11)7-9-5-3-2-4-6-9;/h2-6,8H,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMYDMVYJZDAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC(=N1)CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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